molecular formula C26H22FNO3 B601593 (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide CAS No. 1331869-19-2

(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide

Cat. No. B601593
M. Wt: 415.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide is an impurity of Atorvastatin which is a selective, competitive HMG-CoA reductase.
Atorvastatin Impurity 17 is an impurity of Atorvastatin.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Impurities : Research indicates the synthesis of novel impurities in the compound, highlighting its role in the development of atorvastatin intermediates and the characterization of these impurities through spectral techniques (A. Naidu & G. Sharma, 2017).
  • Intermediate for Atorvastatin : The compound is a key intermediate in the synthesis of atorvastatin, a widely used statin medication. Different synthesis routes and the structure identification of intermediates are explored in this context (Zhou Kai, 2010).

Medicinal Chemistry Applications

  • Atorvastatin Lactone Synthesis : A study demonstrates its use in the synthesis of atorvastatin lactone, showcasing a method to access the antihyperlipidemic drug atorvastatin calcium (Verónica Estévez, M. Villacampa, & J. Menéndez, 2014).
  • Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives : The compound's reaction with tertiary butyl carbazate and subsequent condensation provides a new approach to pyrrolo[1,2-b]pyridazine derivatives, which have potential applications in medicinal chemistry (Rajeshwar Reddy Sagyam et al., 2009).

Pharmacological Insights

  • Selective Met Kinase Inhibition : The derivative of the compound has been identified as a selective Met kinase inhibitor with potential in cancer treatment, demonstrated by its effectiveness in tumor models and advancement into clinical trials (G. M. Schroeder et al., 2009).

Chemical Synthesis and Characterization

  • Characterization of Isomers : The compound's isomers have been synthesized and characterized, indicating its structural diversity and relevance in chemical research (M. Dybek et al., 2019).

properties

IUPAC Name

(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17H,1-2H3,(H,28,31)/b23-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOFTHHBESIRLG-GHVJWSGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C(=C(/C1=CC=CC=C1)\C(=O)C2=CC=C(C=C2)F)/C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin Impurity 17

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
Reactant of Route 2
(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
Reactant of Route 3
Reactant of Route 3
(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
Reactant of Route 4
(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
Reactant of Route 5
(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
Reactant of Route 6
Reactant of Route 6
(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide

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